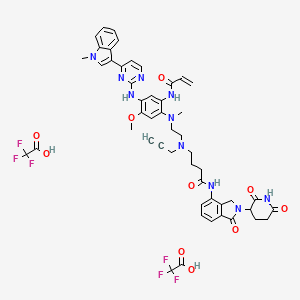
PROTAC EGFR degrader 7 (diTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC EGFR degrader 7 (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically includes:
Formation of the linker: The linker is synthesized through a series of reactions, including alkylation and esterification.
Coupling with the ligand: The synthesized linker is then coupled with the ligand that targets EGFR mutants.
Final assembly: The final product is obtained by coupling the intermediate with a cereblon (CRBN) ligand, which recruits the E3 ubiquitin ligase
Industrial Production Methods: Industrial production of PROTAC EGFR degrader 7 (diTFA) would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: PROTAC EGFR degrader 7 (diTFA) undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups within the molecule.
Cycloaddition reactions: Such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is used in the synthesis of the linker
Common Reagents and Conditions:
Copper catalysts: Used in cycloaddition reactions.
Organic solvents: Such as dimethyl sulfoxide (DMSO) for dissolving the compound.
Protecting groups: Used to protect functional groups during synthesis
Major Products: The major product formed from these reactions is the final PROTAC EGFR degrader 7 (diTFA) compound, which is characterized by its ability to selectively degrade EGFR mutants .
Scientific Research Applications
PROTAC EGFR degrader 7 (diTFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of EGFR in cellular processes.
Biology: Employed in research on cell signaling, apoptosis, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly NSCLC.
Industry: Utilized in the development of targeted cancer therapies and drug discovery
Mechanism of Action
PROTAC EGFR degrader 7 (diTFA) exerts its effects by recruiting the cellular protein degradation machinery to target EGFR mutants for degradation. The compound binds to the EGFR mutants and the CRBN ligand, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This leads to the inhibition of EGFR signaling pathways, induction of apoptosis, and cell cycle arrest .
Comparison with Similar Compounds
- Pomalidomide-C5-Dovitinib
- Luxdegalutamide
- Pomalidomid-C6-PEG3-butyl-N3
- DT2216
- MD-224
- PROTAC BRD9 Degrader-2
- phoBET1
- PROTAC BRD9 Degrader-5
Comparison: PROTAC EGFR degrader 7 (diTFA) is unique in its high selectivity and potency for degrading EGFR mutants L858R and T790M. Compared to other similar compounds, it has shown significant efficacy in inhibiting the proliferation of NSCLC cells and inducing apoptosis. Its ability to selectively target specific EGFR mutants makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C50H50F6N10O10 |
|---|---|
Molecular Weight |
1065.0 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H48N10O6.2C2HF3O2/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37;2*3-2(4,5)1(6)7/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60);2*(H,6,7) |
InChI Key |
NMZXAPUYEVNTCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)
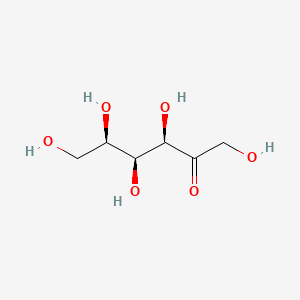
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)
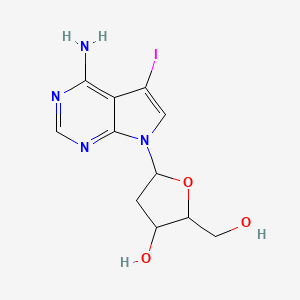
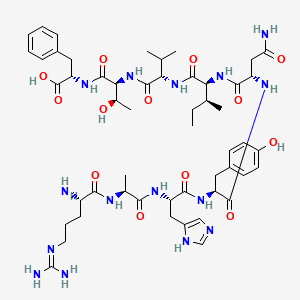
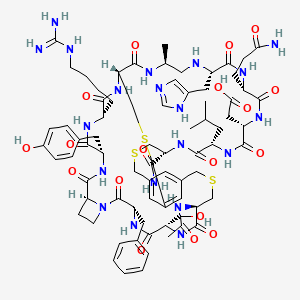

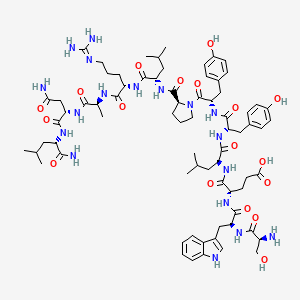
![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)
![methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate](/img/structure/B10861836.png)
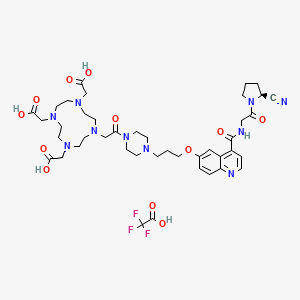
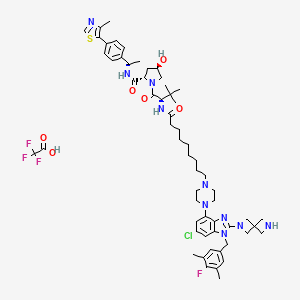
![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)
![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)
